Furfuryl pentanoate

Description

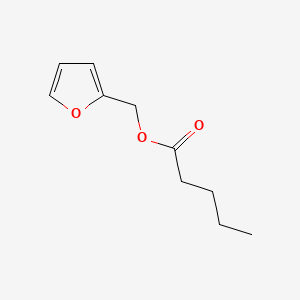

Structure

3D Structure

Properties

IUPAC Name |

furan-2-ylmethyl pentanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14O3/c1-2-3-6-10(11)13-8-9-5-4-7-12-9/h4-5,7H,2-3,6,8H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HRYAVTBTUKVHBU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCC(=O)OCC1=CC=CO1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID8067993 | |

| Record name | Pentanoic acid, 2-furanylmethyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8067993 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

182.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Colourless oily liquid, sweet overripe fruit odour | |

| Record name | Furfuryl pentanoate | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/711/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Boiling Point |

82.00 to 83.00 °C. @ 1.00 mm Hg | |

| Record name | Furfuryl pentanoate | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0037727 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Solubility |

insoluble in water, miscible (in ethanol) | |

| Record name | Furfuryl pentanoate | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/711/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Density |

1.024-1.031 | |

| Record name | Furfuryl pentanoate | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/711/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

CAS No. |

36701-01-6 | |

| Record name | Furfuryl pentanoate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=36701-01-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Furfuryl pentanoate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0036701016 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Pentanoic acid, 2-furanylmethyl ester | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Pentanoic acid, 2-furanylmethyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8067993 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Furfuryl valerate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.048.311 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | FURFURYL PENTANOATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8KBJ13E9P2 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Furfuryl pentanoate | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0037727 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Chemical Structure and Analysis of Furfuryl Pentanoate

Introduction

Furfuryl pentanoate (CAS 36701-01-6), also known as furfuryl valerate, is a significant ester compound widely utilized in the flavor and fragrance industries.[1][2] Characterized by its sweet, fruity, and slightly woody aroma, it is a key component in creating fruit profiles like pineapple, apple, and tropical blends for food, beverages, and cosmetics.[2] As a synthetic flavoring agent, its purity and accurate quantification are paramount for ensuring product quality, consistency, and regulatory compliance.

This technical guide provides a comprehensive overview of furfuryl pentanoate, designed for researchers, analytical scientists, and professionals in drug and food science development. We will delve into its core chemical properties, synthesis, and, most critically, the detailed analytical methodologies required for its robust characterization and quality control. The protocols and insights presented herein are grounded in established scientific principles to ensure accuracy and reproducibility.

Chemical Profile and Physicochemical Properties

A thorough understanding of a molecule's structure and physical properties is the foundation of any analytical endeavor. These properties dictate the ideal choices for solvents, extraction techniques, and chromatographic conditions.

Chemical Structure and Nomenclature

Furfuryl pentanoate is the ester formed from furfuryl alcohol and pentanoic acid.[3] Its structure consists of a five-membered aromatic furan ring attached via a methylene bridge to the ester oxygen.

-

IUPAC Name: furan-2-ylmethyl pentanoate[3]

-

Common Synonyms: Furfuryl valerate, 2-Furfuryl pentanoate, Pentanoic acid, 2-furanylmethyl ester[3][4]

Caption: Chemical structure of furan-2-ylmethyl pentanoate.

Physicochemical Data

A summary of key properties is crucial for method development, particularly for chromatography and sample preparation.

| Property | Value | Source(s) |

| Molecular Weight | 182.22 g/mol | [1][3] |

| Appearance | Colorless to pale yellow oily liquid | [3][5] |

| Boiling Point | 82-83 °C at 1.00 mm Hg | [1][2][3] |

| Density | 1.028 g/mL at 25 °C | [1][2] |

| Flash Point | 98 °C (208.4 °F) - closed cup | [1][5] |

| Refractive Index (n20/D) | 1.457 - 1.462 | [1][3] |

| Kovats Retention Index | 1218 - 1245 (Standard non-polar column) | [3] |

Synthesis Overview

Furfuryl pentanoate is typically synthesized via Fischer-Speier esterification. This process involves the acid-catalyzed reaction between furfuryl alcohol and pentanoic acid (or its anhydride/acyl chloride).

Caption: General reaction scheme for Fischer esterification.

The reaction is an equilibrium process, and to drive it towards the product side, water is typically removed as it is formed. The crude product is then purified, often through distillation, to remove unreacted starting materials and the catalyst. The purity of the final product must be verified using the analytical techniques described below.

Core Analytical Methodologies

The analysis of flavor and fragrance compounds like furfuryl pentanoate requires high-sensitivity and high-resolution techniques to ensure purity, identify trace impurities, and perform accurate quantification.

Gas Chromatography-Mass Spectrometry (GC-MS)

Expertise & Causality: GC-MS is the quintessential technique for analyzing volatile and semi-volatile compounds such as furfuryl pentanoate.[6] The gas chromatography component separates the compound from the sample matrix and other volatiles based on its boiling point and polarity. A non-polar or mid-polar capillary column (like a 5% phenyl-methylpolysiloxane, e.g., HP-5MS) is an excellent choice, as it separates compounds primarily by their boiling points, which is effective for the diverse components in a flavor mixture. The mass spectrometer then fragments the eluted compound and detects the resulting ions, providing a unique "fingerprint" (mass spectrum) for definitive identification.

Trustworthiness: A self-validating GC-MS protocol incorporates an internal standard for precise quantification, regular calibration with certified reference materials, and blank runs to ensure no system contamination. The use of retention indices provides an additional layer of confirmation for the compound's identity.

Caption: Key EI fragmentation pathways for furfuryl pentanoate.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Expertise & Causality: NMR is an unparalleled technique for absolute structural elucidation. ¹H NMR provides information on the number of different types of protons and their neighboring environments, while ¹³C NMR identifies the number of different carbon environments. For furfuryl pentanoate, ¹H NMR is excellent for confirming the integrity of the furan ring protons, the methylene bridge protons, and the alkyl chain of the pentanoate group. This confirms not only the identity but also the absence of isomeric impurities.

Trustworthiness: The protocol is validated by using a deuterated solvent (e.g., CDCl₃) with a known internal standard like tetramethylsilane (TMS) for chemical shift referencing (0 ppm). High-resolution spectra are required to resolve coupling constants, which provides definitive proof of proton connectivity.

Expected Spectroscopic Data:

| ¹H NMR (Proton) Signals (CDCl₃) | Expected Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| Pentyl CH₃ | ~0.9 | Triplet (t) | 3H | Terminal methyl |

| Pentyl CH₂ | ~1.3 | Multiplet (m) | 2H | Methylene |

| Pentyl CH₂ | ~1.6 | Multiplet (m) | 2H | Methylene |

| Pentyl α-CH₂ | ~2.3 | Triplet (t) | 2H | Methylene adjacent to C=O |

| Methylene Bridge (-O-CH₂-) | ~5.1 | Singlet (s) | 2H | Methylene adjacent to furan |

| Furan H-3, H-4 | ~6.3 - 6.4 | Multiplet (m) | 2H | Furan ring protons |

| Furan H-5 | ~7.4 | Multiplet (m) | 1H | Furan ring proton |

| ¹³C NMR (Carbon) Signals (CDCl₃) | Expected Chemical Shift (δ, ppm) | Assignment |

| Pentyl CH₃ | ~13.8 | Terminal methyl carbon |

| Pentyl CH₂ | ~22.2 | Methylene carbon |

| Pentyl CH₂ | ~27.0 | Methylene carbon |

| Pentyl α-CH₂ | ~34.0 | Methylene carbon adjacent to C=O |

| Methylene Bridge (-O-CH₂-) | ~58.0 | Methylene carbon adjacent to furan |

| Furan C-3, C-4 | ~110.5 | Furan ring carbons |

| Furan C-5 | ~143.2 | Furan ring carbon |

| Furan C-2 | ~149.5 | Furan ring carbon (substituted) |

| Ester Carbonyl (C=O) | ~173.0 | Carbonyl carbon |

Note: Exact chemical shifts can vary slightly based on solvent and concentration.

Infrared (IR) Spectroscopy

Expertise & Causality: IR spectroscopy is a rapid and effective technique for confirming the presence of key functional groups. For furfuryl pentanoate, the most critical absorbances are the strong ester carbonyl (C=O) stretch and the characteristic peaks of the furan ring (C-O-C stretch and C=C stretches). This method is less for quantification and more for a quick identity confirmation and to check for impurities like residual furfuryl alcohol (broad O-H stretch ~3300 cm⁻¹) or pentanoic acid (very broad O-H stretch ~3000 cm⁻¹ and C=O stretch ~1710 cm⁻¹).

Expected IR Absorption Bands:

| Wavenumber (cm⁻¹) | Intensity | Functional Group Assignment |

| ~1740 | Strong | Ester C=O stretch |

| ~1505, ~1590 | Medium | Furan ring C=C stretching |

| ~1150 | Strong | Ester C-O stretch |

| ~1010 | Medium | Furan ring C-O-C symmetric stretch |

| ~2870 - 2960 | Medium | C-H stretching (alkyl chain) |

Regulatory Context

Furfuryl pentanoate is recognized as a flavoring agent by major international regulatory bodies.

-

FEMA Number: 3397 [1][7][8]* JECFA Number: 741 [3][5]* Status: The Joint FAO/WHO Expert Committee on Food Additives (JECFA) concluded that furfuryl pentanoate poses "no safety concern at current levels of intake when used as a flavouring agent." [3][9]It is part of a group of furan-containing substances with a group Acceptable Daily Intake (ADI) of 0-0.5 mg/kg of body weight. [3][9]

Conclusion

The robust analysis of furfuryl pentanoate is critical for its application in consumer products. A multi-technique approach provides the most comprehensive characterization. GC-MS serves as the primary tool for identification and quantification due to its sensitivity and specificity. NMR spectroscopy offers definitive structural confirmation, while IR spectroscopy provides rapid verification of functional group integrity. By employing these self-validating and scientifically grounded methodologies, researchers and quality control professionals can ensure the identity, purity, and safety of furfuryl pentanoate, maintaining the highest standards of product quality.

References

-

National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 61955, Furfuryl pentanoate. Retrieved from [Link]

-

National Institute of Standards and Technology (n.d.). Furfuryl pentanoate in NIST Chemistry WebBook, NIST Standard Reference Database Number 69. Retrieved from [Link]

-

Flavor and Extract Manufacturers Association (n.d.). ALPHA-FURFURYL PENTANOATE. Retrieved from [Link]

-

Flavor and Extract Manufacturers Association (2011). GRAS Flavoring Substances 25. Food Technology, 65(7). Retrieved from [Link]

-

National Institute of Standards and Technology (n.d.). Furfuryl pentanoate: Gas Chromatography. Retrieved from [Link]

-

U.S. Food and Drug Administration (n.d.). Substances Added to Food (formerly EAFUS). Retrieved from [Link]

-

The Good Scents Company (n.d.). furfuryl valerate. Retrieved from [Link]

-

National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 61166, Furfuryl propionate. Retrieved from [Link]

-

Journal of Food Bioactives (2022). Formation of furanoic compounds in model systems with saccharides, amino acids, and fatty acids, analyzed with headspace-solid phase micro-extraction-gas chromatography–tandem mass spectrometry. Retrieved from [Link]

-

Flavor and Extract Manufacturers Association (2005). GRAS Flavoring Substances 22. Food Technology, 59(8). Retrieved from [Link]

-

Royal Society of Chemistry (n.d.). Support Information for Catalytic transfer hydrogenation of furfural to furfuryl alcohol in continuous flow. Retrieved from [Link]

-

Flavor and Extract Manufacturers Association (1985). GRAS Flavoring Substances 13. Food Technology, 39(6). Retrieved from [Link]

-

FooDB (2010). Showing Compound Furfuryl pentanoate (FDB016857). Retrieved from [Link]

-

MDPI (2022). Analysis of Furan and Its Derivatives in Food Matrices Using Solid Phase Extraction Coupled with Gas Chromatography-Tandem Mass Spectrometry. Retrieved from [Link]

-

National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 7361, Furfuryl Alcohol. Retrieved from [Link]

-

ResearchGate (n.d.). NMR spectra of furfuryl alcohol. Retrieved from [Link]

-

INCHEM (2002). JECFA Evaluations-FURFURYL PENTANOATE. Retrieved from [Link]

- Google Patents (2011). CN102050805A - Method for synthesizing furfurylacetate by applying mesoporous acid material.

-

MDPI (2020). Synthesis of Furfuryl Alcohol from Furfural: A Comparison between Batch and Continuous Flow Reactors. Retrieved from [Link]

Sources

- 1. Furfuryl pentanoate = 97 , FG 36701-01-6 [sigmaaldrich.com]

- 2. Furfuryl pentanoate | 36701-01-6 [amp.chemicalbook.com]

- 3. Furfuryl pentanoate | C10H14O3 | CID 61955 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Furfuryl pentanoate [webbook.nist.gov]

- 5. furfuryl valerate, 36701-01-6 [thegoodscentscompany.com]

- 6. View of Formation of furanoic compounds in model systems with saccharides, amino acids, and fatty acids, analyzed with headspace-solid phase micro-extraction-gas chromatography–tandem mass spectrometry | Journal of Food Bioactives [isnff-jfb.com]

- 7. femaflavor.org [femaflavor.org]

- 8. hfpappexternal.fda.gov [hfpappexternal.fda.gov]

- 9. JECFA Evaluations-FURFURYL PENTANOATE- [inchem.org]

Natural occurrence of furfuryl pentanoate in foods

An In-depth Technical Guide to the Natural Occurrence of Furfuryl Pentanoate in Foods

Abstract

Furfuryl pentanoate, a significant contributor to the flavor profiles of numerous foods, is an ester characterized by its potent sweet and fruity aroma. This technical guide provides a comprehensive overview of the natural occurrence, formation pathways, and analytical quantification of furfuryl pentanoate in food matrices. We delve into the complex chemical reactions, primarily initiated by thermal processing, that lead to its generation from precursor molecules widely available in raw food materials. Detailed, field-proven methodologies for its extraction and analysis using headspace solid-phase microextraction coupled with gas chromatography-mass spectrometry (HS-SPME-GC-MS) are presented, offering researchers a robust framework for its identification and quantification. This document is intended for researchers, scientists, and professionals in the fields of food science, analytical chemistry, and drug development who require a deep, technical understanding of this important flavor compound.

Introduction: The Chemical and Sensory Identity of Furfuryl Pentanoate

Furfuryl pentanoate (also known as furfuryl valerate) is an organic compound classified as a fatty acid ester, specifically the ester of furfuryl alcohol and pentanoic acid. With the chemical formula C₁₀H₁₄O₃, it exists as a colorless oily liquid[1]. Its significance in the food and fragrance industry stems from its distinct sensory profile. It is recognized as a flavoring agent by regulatory bodies such as the U.S. Food and Drug Administration (FDA) and the Joint FAO/WHO Expert Committee on Food Additives (JECFA)[1][2].

Chemical Properties of Furfuryl Pentanoate:

| Property | Value | Source |

| Molecular Weight | 182.22 g/mol | [1] |

| Boiling Point | 82-83 °C @ 1 mmHg | [1] |

| Density | ~1.028 g/mL at 25 °C | |

| Solubility | Insoluble in water; miscible in ethanol | [1][3] |

| FEMA Number | 3397 | [1] |

| JECFA Number | 741 | [1][2] |

Organoleptic Profile: The Flavor Signature

The primary contribution of furfuryl pentanoate to food is its complex and desirable aroma and flavor. Its organoleptic properties are a key reason for its use as a flavoring agent and for the interest in its natural formation during food processing.

-

Odor: The odor is predominantly fruity, often described as sweet and reminiscent of overripe fruit[1][3]. More specific descriptors include notes of pineapple, apple, and tropical fruits, with underlying cheesy and caramellic nuances[3][4]. Some sources also characterize the aroma as having fatty and green notes.

-

Taste: When tasted at a concentration of 15 ppm, its flavor profile mirrors its aroma. It is described as fruity, with distinct pineapple and apple notes, complemented by sweet, fermented, and caramellic undertones[4].

This multifaceted sensory profile allows furfuryl pentanoate to enhance the flavor of a wide variety of products, contributing to the rich and complex taste experiences of many processed foods.

Natural Occurrence and Formation Pathways

Furfuryl pentanoate and its precursors are not typically present in significant amounts in raw agricultural commodities. Instead, they are hallmark products of thermal processing. The high temperatures used in cooking, baking, roasting, and sterilization trigger a cascade of chemical reactions that transform simple sugars, amino acids, and lipids into a plethora of volatile flavor compounds, including furfuryl esters.

Documented Occurrences in Foodstuffs

Furfuryl esters, including furfuryl pentanoate, have been identified as natural components in a range of thermally processed foods. The parent compounds, furfural and furfuryl alcohol, are virtually ubiquitous in nature and are found in raw foods like apples, cherries, and oranges, providing a ready source of precursors[5][6].

Table of Foods Containing Furfuryl Esters/Precursors:

| Food Product | Compound Type | Reference |

| Roasted Coffee | Furfuryl Esters | [5][7] |

| Beer | Furfuryl Esters | [5] |

| Milk | Furfuryl Esters | [4][5] |

| Heated Pork | Furfuryl Pentanoate | [4] |

| Roasted Almonds | Furfuryl Esters | [5] |

| White Bread | Furfuryl Esters | [5] |

| Whisky | Furfuryl Esters | [5] |

| Various Fruits (Apple, Cherry, Orange) | Furfural (Precursor) | [6] |

| Canned/Jarred Foods | Furan/Derivatives | [8][9] |

| Wine (barrel-aged) | Furfural/Derivatives | [10][11] |

Primary Formation Pathways

The formation of furfuryl pentanoate in food is not a direct biosynthetic process but a result of heat-induced chemical reactions involving precursors naturally present in the food matrix. The core of this process is the formation of the furan ring, primarily from furfural or furfuryl alcohol, which then undergoes esterification.

Key Precursor Reactions:

-

Maillard Reaction and Carbohydrate Degradation: This is the most significant pathway for the formation of furanic compounds. The Maillard reaction, a non-enzymatic browning process, involves the reaction between reducing sugars and amino acids under heat[8][9]. During this complex series of reactions, carbohydrates can degrade and cyclize to form furfural[6][8].

-

Ascorbic Acid (Vitamin C) Degradation: At elevated temperatures, ascorbic acid can degrade to form furan and furfural[8][12][13]. In the absence of water, heating ascorbic acid primarily yields furfural and furoic acid[8].

-

Lipid Oxidation: The oxidation of polyunsaturated fatty acids (PUFAs), such as linoleic and linolenic acid, is another major route to furan formation, especially at lower temperatures than those required for the Maillard reaction[8][13].

Once furfural is formed, it can be reduced to furfuryl alcohol. This alcohol then reacts with pentanoic acid (valeric acid), which is also present in many food systems as a product of lipid or amino acid degradation, in an esterification reaction to yield furfuryl pentanoate.

Caption: Formation pathways of furfuryl pentanoate during thermal processing.

Analytical Methodologies for Quantification in Food Matrices

The volatile nature and typically low concentration (ppb to ppm range) of furfuryl pentanoate in complex food matrices necessitate highly sensitive and specific analytical techniques for its accurate quantification[14].

Rationale for Method Selection: HS-SPME-GC-MS

The gold standard for analyzing volatile flavor compounds like furfuryl pentanoate is Gas Chromatography-Mass Spectrometry (GC-MS). When coupled with a headspace (HS) sampling technique, it allows for the analysis of volatile compounds without complex and potentially lossy solvent extractions.

-

Headspace (HS) Sampling: This technique analyzes the vapor phase above the sample, which is in equilibrium with the solid or liquid food matrix. This isolates volatile compounds from non-volatile matrix components (proteins, fats, complex carbohydrates) that could interfere with the analysis.

-

Solid-Phase Microextraction (SPME): SPME is a solvent-free extraction technique that uses a coated fiber to adsorb and concentrate analytes from the headspace. This pre-concentration step is critical for detecting trace-level compounds. For furan derivatives, fibers coated with Carboxen/Polydimethylsiloxane (CAR/PDMS) are highly effective[15][16].

-

Gas Chromatography-Mass Spectrometry (GC-MS): GC separates the complex mixture of volatile compounds based on their boiling points and polarity. The Mass Spectrometer then fragments the individual compounds, creating a unique mass spectrum or "fingerprint" for definitive identification and quantification[14][15].

Caption: Workflow for HS-SPME-GC-MS analysis of furfuryl pentanoate.

Detailed Experimental Protocol: Quantification of Furfuryl Pentanoate

This protocol is a self-validating system designed for robustness and reproducibility. The use of an isotopically labeled internal standard is crucial for correcting variations in extraction efficiency and instrument response.

A. Materials and Reagents

-

Furfuryl pentanoate analytical standard (≥97% purity)

-

Internal Standard (IS): d6-Furfuryl pentanoate (or a suitable non-native stable isotope-labeled analog)

-

Saturated Sodium Chloride (NaCl) solution

-

Deionized water

-

20 mL headspace vials with magnetic screw caps and PTFE/silicone septa

-

SPME fiber assembly: Carboxen/Polydimethylsiloxane (CAR/PDMS), 75 µm thickness

B. Instrumentation

-

Gas Chromatograph with a split/splitless injector coupled to a Mass Spectrometer (GC-MS)

-

Autosampler with SPME capabilities

-

Analytical column: HP-5MS (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent

C. Sample Preparation

-

Homogenization: For solid samples (e.g., roasted coffee, bread), cryogenically grind to a fine, consistent powder. For liquid samples (e.g., juice, milk), ensure they are well-mixed.

-

Aliquoting: Accurately weigh 2-5 g of the homogenized sample into a 20 mL headspace vial[16][17]. The exact amount should be optimized based on the expected concentration and matrix.

-

Matrix Modification: Add 5 mL of saturated NaCl solution. This increases the ionic strength of the aqueous phase, promoting the partitioning of volatile organic compounds into the headspace (salting-out effect)[18].

-

Internal Standard Spiking: Spike each sample with a known concentration of the internal standard solution.

-

Sealing: Immediately seal the vial tightly.

D. HS-SPME Extraction

-

Incubation/Equilibration: Place the vial in the autosampler tray. Incubate at a controlled temperature (e.g., 50-60°C) for 15-20 minutes with agitation to facilitate the release of volatiles and establish equilibrium between the sample and the headspace[17][18].

-

Extraction: Expose the SPME fiber to the headspace of the vial for a defined period (e.g., 20-30 minutes) at the same incubation temperature.

E. GC-MS Analysis

-

Desorption: Transfer the SPME fiber to the heated GC inlet (e.g., 250°C) for thermal desorption for 3-5 minutes in splitless mode to ensure complete transfer of analytes to the column.

-

GC Oven Program:

-

Initial temperature: 40°C, hold for 2 minutes.

-

Ramp: Increase at 10°C/min to 250°C.

-

Hold: Maintain 250°C for 5 minutes.

-

-

Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

-

MS Parameters:

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Source Temperature: 230°C.

-

Quadrupole Temperature: 150°C.

-

Acquisition Mode: Scan mode (m/z 40-300) for initial identification and Selected Ion Monitoring (SIM) mode for accurate quantification. For furfuryl pentanoate, characteristic ions would be selected (e.g., m/z 81, 98, 182).

-

F. Method Validation

-

Linearity: Prepare a calibration curve using a blank matrix spiked with the analytical standard and internal standard at various concentrations.

-

Limit of Detection (LOD) and Quantification (LOQ): Determine based on the signal-to-noise ratio (typically 3:1 for LOD and 10:1 for LOQ) from low-level spiked samples[14][18].

-

Accuracy and Precision: Analyze replicate spiked samples at different concentration levels to determine recovery (accuracy) and relative standard deviation (RSD) for repeatability and reproducibility (precision)[18][19].

Toxicological and Regulatory Status

Furfuryl pentanoate is part of a group of furan-containing flavoring substances evaluated by JECFA. Based on metabolic considerations where furfuryl esters are hydrolyzed to furfuryl alcohol and the corresponding carboxylic acid, a group Acceptable Daily Intake (ADI) was established[5]. The committee concluded that for furfuryl pentanoate, there is "No safety concern at current levels of intake when used as a flavouring agent"[1][2]. The group ADI for furfural, furfuryl alcohol, and several of their derivatives is 0-0.5 mg/kg of body weight[1].

Conclusion and Future Directions

Furfuryl pentanoate is a naturally occurring flavor compound of significant interest, formed primarily through the thermal processing of food. Its desirable fruity and sweet sensory profile enhances the organoleptic quality of products like coffee, baked goods, and dairy. Understanding its formation pathways is critical for controlling and optimizing flavor development during food manufacturing. The HS-SPME-GC-MS methodology detailed herein provides a reliable and robust protocol for its quantification, enabling researchers to investigate the impact of processing parameters and ingredient composition on its final concentration.

Future research should focus on elucidating the precise kinetics of its formation in different food matrices and exploring potential microbial pathways for its biosynthesis, which could offer novel, non-thermal routes for its production as a natural flavoring agent.

References

-

FURFURYL ALCOHOL AND RELATED SUBSTANCES. (n.d.). Inchem.org. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). Furfuryl pentanoate. PubChem. Retrieved from [Link]

-

Furfural (WHO Food Additives Series 42). (n.d.). Inchem.org. Retrieved from [Link]

-

Showing Compound Furfuryl pentanoate (FDB016857). (2010). FooDB. Retrieved from [Link]

-

furfuryl valerate. (n.d.). FlavScents. Retrieved from [Link]

-

Detection of Furan and five Alkylfurans, including 2-Pentylfuran, in various Food Matrices. (2020). ResearchGate. Retrieved from [Link]

-

furfuryl valerate, 36701-01-6. (n.d.). The Good Scents Company. Retrieved from [Link]

-

Hasnol, N. D. S., Jinap, S., & Sanny, M. (2014). Furan in Thermally Processed Foods - A Review. Food Control, 45, 104-113. Available from [Link]

-

Gloess, A. N., Schönbächler, B., Klopprogge, B., D'Ambrosio, L., Chatelain, K., Bongartz, A., & Yeretzian, C. (2018). Parameters affecting the exposure to furfuryl alcohol from coffee. Food Chemistry, 271, 351-358. Available from [Link]

-

Phetchsomrit, A., Chun-An, L., & Tsai, S. W. (2024). Analytical methods, risk assessment, and mitigation strategies for furan in processed foods in various countries. Heliyon, 10(9), e29881. Available from [Link]

-

A review of the occurrence, formation and analysis of furan in heat-processed foods. (2008). ResearchGate. Retrieved from [Link]

-

Liu, P. C., & Tsai, S. W. (2020). Analysis of Furan and Its Derivatives in Food Matrices Using Solid Phase Extraction Coupled with Gas Chromatography-Tandem Mass Spectrometry. Foods, 9(10), 1489. Available from [Link]

-

Formation of Furfurylthiol Exhibiting a Strong Coffee Aroma during Oak Barrel Fermentation from Furfural Released by Toasted Staves. (2001). ResearchGate. Retrieved from [Link]

-

12 Furan and furaneol structures found in coffee volatiles and their sensory attributes. (n.d.). ResearchGate. Retrieved from [Link]

-

Blanchard, L., Tominaga, T., & Dubourdieu, D. (2001). Formation of furfurylthiol exhibiting a strong coffee aroma during oak barrel fermentation from furfural released by toasted staves. Journal of Agricultural and Food Chemistry, 49(10), 4833-4835. Available from [Link]

-

Kim, T. K., Lee, Y. K., Kim, S., Park, Y. S., & Lee, K. G. (2009). Furan in commercially processed foods: four-year field monitoring and risk assessment study in Korea. Journal of Toxicology and Environmental Health, Part A, 72(21-22), 1304-1310. Available from [Link]

-

Liu, P. C., & Tsai, S. W. (2022). Effect of sterilization conditions on the formation of furan and its derivatives in canned foods with different substrates. Food Chemistry, 395, 133595. Available from [Link]

-

Fragrance compound. (n.d.). Wikipedia. Retrieved from [Link]

-

Analysis of Furan and Its Derivatives in Food Matrices Using Solid Phase Extraction Coupled with Gas Chromatography-Tandem Mass Spectrometry. (2020). ResearchGate. Retrieved from [Link]

-

Blank, I. (2008). Furan in Processed Foods. In Process-Induced Food Toxicants (pp. 309-326). John Wiley & Sons, Inc. Available from [Link]

-

Frank, D., Schöpf, K., & Kuballa, T. (2020). Detection of Furan and five Alkylfurans, including 2-Pentylfuran, in various Food Matrices. Food Chemistry, 333, 127453. Available from [Link]

-

Al-Amin, M., & Harrad, S. (2020). Method development and evaluation for the determination of perfluoroalkyl and polyfluoroalkyl substances in multiple food matrices. Chemosphere, 261, 127734. Available from [Link]

-

FURFURYL PENTANOATE. (n.d.). Gsrs.ncats.nih.gov. Retrieved from [Link]

-

MANUAL OF METHODS OF ANALYSIS OF FOODS FOOD ADDITIVES. (2016). FSSAI. Retrieved from [Link]

-

Becalski, A., & Seaman, S. (2010). Development of an analytical method and survey of foods for furan, 2-methylfuran and 3-methylfuran with estimated exposure. Food Additives & Contaminants: Part A, 27(6), 768-775. Available from [Link]

-

JECFA Evaluations-FURFURYL PENTANOATE. (n.d.). Inchem.org. Retrieved from [Link]

-

Continuous Flow Synthesis of Furfuryl Ethers over Pd/C Catalysts via Reductive Etherification of Furfural in Ethanol. (2022). Catalysts, 12(9), 1033. Available from [Link]

-

Li, Z., & Wang, X. (2018). Industrial production, application, microbial biosynthesis and degradation of furanic compound, hydroxymethylfurfural (HMF). Biotechnology Advances, 36(4), 1147-1158. Available from [Link]

Sources

- 1. Furfuryl pentanoate | C10H14O3 | CID 61955 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. JECFA Evaluations-FURFURYL PENTANOATE- [inchem.org]

- 3. furfuryl valerate [flavscents.com]

- 4. furfuryl valerate, 36701-01-6 [thegoodscentscompany.com]

- 5. FURFURYL ALCOHOL AND RELATED SUBSTANCES [inchem.org]

- 6. 929. Furfural (WHO Food Additives Series 42) [inchem.org]

- 7. Parameters affecting the exposure to furfuryl alcohol from coffee - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Furan in Thermally Processed Foods - A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. Formation of furfurylthiol exhibiting a strong coffee aroma during oak barrel fermentation from furfural released by toasted staves - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. lawdata.com.tw [lawdata.com.tw]

- 13. imreblank.ch [imreblank.ch]

- 14. Analytical methods, risk assessment, and mitigation strategies for furan in processed foods in various countries - PMC [pmc.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. researchgate.net [researchgate.net]

- 17. Furan in commercially processed foods: four-year field monitoring and risk assessment study in Korea - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Analysis of Furan and Its Derivatives in Food Matrices Using Solid Phase Extraction Coupled with Gas Chromatography-Tandem Mass Spectrometry [mdpi.com]

- 19. Detection of Furan and five Alkylfurans, including 2-Pentylfuran, in various Food Matrices - PubMed [pubmed.ncbi.nlm.nih.gov]

The Architecture of Bio-based Aromas: A Technical Guide to the Biosynthesis of Furfuryl Pentanoate

Abstract

Furfuryl pentanoate, a volatile ester prized for its characteristic fruity and green aroma, holds significant value in the flavor, fragrance, and food industries. The shift towards sustainable and "natural" production methods has spurred intensive research into biocatalytic and microbial routes for its synthesis, moving away from traditional chemical catalysis. This technical guide provides an in-depth exploration of the biosynthetic pathways for producing furfuryl pentanoate, targeting researchers, scientists, and professionals in drug development and chemical manufacturing. We will dissect the modular biosynthetic strategy, which involves the microbial production of the two key precursors—furfuryl alcohol and pentanoic acid—followed by their enzymatic esterification. This guide emphasizes the underlying scientific principles, offering detailed experimental protocols, quantitative data, and a forward-looking perspective on integrated chemoenzymatic and whole-cell biocatalytic systems.

Introduction: The Molecular Blueprint of a Bio-based Aroma

Furfuryl pentanoate (also known as furfuryl valerate) is an ester compound with the chemical formula C10H14O3.[1][2] It is recognized for its pleasant fruity and waxy odor profile and is used as a flavoring agent in a variety of food products.[3][4] The Joint FAO/WHO Expert Committee on Food Additives (JECFA) has evaluated furfuryl pentanoate and established a group Acceptable Daily Intake (ADI) of 0-0.5 mg/kg body weight for a group of furan derivatives, deeming it safe for consumption at current intake levels when used as a flavoring agent.[5]

The traditional chemical synthesis of furfuryl pentanoate involves the esterification of furfuryl alcohol with pentanoic acid, often requiring harsh conditions and potentially hazardous acid catalysts.[6] In contrast, a biosynthetic approach offers a greener, more sustainable alternative, leveraging the high specificity and mild operating conditions of enzymes and microbial systems. This guide will illuminate a modular biosynthetic strategy, as depicted below, which separates the synthesis into the production of its constituent alcohol and acid precursors, followed by a final enzymatic coupling.

Figure 1: A high-level overview of the modular biosynthetic pathway for furfuryl pentanoate.

Precursor Biosynthesis: Microbial Cell Factories

The cornerstone of a successful furfuryl pentanoate biosynthesis platform is the efficient and high-titer production of its precursors: furfuryl alcohol and pentanoic acid. This section delves into the microbial pathways and metabolic engineering strategies for generating these key building blocks.

Furfuryl Alcohol Production from Furfural

Furfural, a readily available platform chemical derived from the dehydration of pentose sugars from lignocellulosic biomass, is the primary feedstock for furfuryl alcohol production.[7] Numerous microorganisms, particularly yeasts like Saccharomyces cerevisiae, possess the innate ability to reduce the aldehyde group of furfural to an alcohol, a detoxification mechanism that can be harnessed for preparative purposes.[8][9]

Metabolic Pathway:

The bioconversion of furfural to furfuryl alcohol is primarily catalyzed by alcohol dehydrogenases (ADHs) or aldehyde reductases, which utilize NADH or NADPH as a cofactor.[8] This reductive step is a common microbial defense mechanism against the toxic effects of furan aldehydes.[10]

Figure 3: The engineered reverse β-oxidation pathway for pentanoic acid synthesis.

Experimental Protocol: Production of Pentanoic Acid in Engineered E. coli

This protocol is a conceptual framework based on the principles of engineering the rBOX pathway for odd-chain fatty acid production. [11]

-

Strain Construction:

-

Select an E. coli host strain (e.g., BL21(DE3)).

-

Introduce plasmids expressing the genes for the rBOX pathway enzymes: a thiolase (e.g., BktB from Cupriavidus necator), a 3-hydroxyacyl-CoA dehydrogenase (e.g., PhaB from C. necator), an enoyl-CoA hydratase (e.g., PhaJ from C. necator), and a trans-enoyl-CoA reductase (e.g., Ter from Treponema denticola).

-

Co-express a thioesterase with activity towards C5 acyl-CoAs to release the free fatty acid.

-

Consider genomic modifications to enhance precursor supply, such as deleting genes involved in competing pathways. [12]

-

-

Fermentation:

-

Culture the engineered E. coli strain in a defined minimal medium supplemented with glucose as the primary carbon source and propionate as the starter molecule for pentanoic acid synthesis.

-

Perform the fermentation in a bioreactor with controlled pH, temperature, and aeration.

-

Induce the expression of the pathway genes at an appropriate cell density (e.g., mid-exponential phase) with an inducer like IPTG.

-

-

Product Extraction and Analysis:

-

After fermentation, acidify the culture broth to protonate the pentanoic acid.

-

Extract the pentanoic acid with an organic solvent (e.g., ethyl acetate).

-

Analyze the concentration of pentanoic acid in the organic extract using gas chromatography-mass spectrometry (GC-MS).

-

Enzymatic Esterification: The Final Assembly

The final step in the biosynthesis of furfuryl pentanoate is the enzymatic esterification of furfuryl alcohol and pentanoic acid. Lipases are the biocatalysts of choice for this reaction due to their broad substrate specificity, high stability in organic solvents, and commercial availability. [13]Immobilized lipases, such as Candida antarctica lipase B (CALB), are particularly advantageous as they can be easily recovered and reused. [14] Reaction Mechanism:

Lipase-catalyzed esterification typically follows a Ping-Pong Bi-Bi mechanism. The lipase first reacts with the acyl donor (pentanoic acid) to form an acyl-enzyme intermediate, releasing water. The alcohol (furfuryl alcohol) then attacks this intermediate, forming the ester and regenerating the free enzyme.

Experimental Protocol: Lipase-Catalyzed Synthesis of Furfuryl Pentanoate in a Solvent-Free System

This protocol is adapted from methodologies for the lipase-catalyzed synthesis of short-chain fatty acid esters. [15]

-

Reaction Setup:

-

In a sealed reaction vessel, combine equimolar amounts of furfuryl alcohol and pentanoic acid.

-

Add an immobilized lipase (e.g., Novozym 435, which is immobilized CALB) at a concentration of 5-10% (w/w) of the total substrate weight.

-

The reaction is performed in a solvent-free system to maximize substrate concentration and simplify downstream processing.

-

-

Reaction Conditions:

-

Incubate the reaction mixture at a controlled temperature, typically between 40-60°C, with constant stirring.

-

To drive the equilibrium towards ester formation, water, a byproduct of the reaction, can be removed by methods such as vacuum evaporation or the addition of molecular sieves.

-

-

Monitoring and Product Analysis:

-

Monitor the progress of the reaction by taking samples at regular intervals and analyzing the consumption of reactants and formation of the product by GC-FID.

-

The identity of the product can be confirmed by GC-MS.

-

Quantitative Data Summary

The following table summarizes key quantitative data from the literature for the different stages of furfuryl pentanoate biosynthesis, providing a benchmark for researchers in the field.

| Process Step | Biocatalyst/Strain | Substrate(s) | Product | Titer/Yield | Reference(s) |

| Furfuryl Alcohol Production | Saccharomyces cerevisiae | Furfural, Glucose | Furfuryl Alcohol | 96% conversion | [9] |

| Furfuryl Alcohol Production | Bacillus coagulans NL01 | Furfural, Glucose | Furfuryl Alcohol | High conversion and selectivity | [11] |

| Odd-Chain Fatty Acid Production | Engineered E. coli (rBOX) | Propionate, Acetyl-CoA | C5-C11 Fatty Acids | 187 mg/L (for C5) | [11] |

| Ester Synthesis (Isoamyl Acetate) | E. coli expressing LipIAF5-2 | Glyceryl Triacetate, Isoamyl Alcohol | Isoamyl Acetate | ~100% yield | [3] |

| Furfuryl Oleate Synthesis | Candida antarctica lipase B | Furfuryl Alcohol, Oleic Acid | Furfuryl Oleate | ~99% conversion | [1] |

Future Perspectives: Integrated Biosynthesis

The modular approach described in this guide, while effective, involves separate processes for precursor production and esterification. The future of furfuryl pentanoate biosynthesis lies in the development of integrated, one-pot systems that combine these steps, thereby reducing costs and improving efficiency.

Chemoenzymatic Cascades:

A promising strategy involves the chemoenzymatic conversion of biomass-derived furfural directly to furfuryl esters. This could involve a chemical or biocatalytic reduction of furfural to furfuryl alcohol, followed by in-situ enzymatic esterification with a fatty acid. [4][7][8] Whole-Cell Biocatalysis and Co-cultures:

The ultimate goal is to engineer a single microbial strain or a microbial consortium (co-culture) capable of converting a simple carbon source like glucose into both furfuryl alcohol (from an intermediate of pentose phosphate pathway) and pentanoic acid, and subsequently esterifying them to produce furfuryl pentanoate. [16][14]This would represent a truly consolidated bioprocess.

Figure 4: Conceptual workflow for an integrated whole-cell biosynthesis of furfuryl pentanoate.

Conclusion

The biosynthesis of furfuryl pentanoate represents a compelling example of how metabolic engineering and biocatalysis can be harnessed to create valuable chemicals from renewable resources. By understanding and optimizing the distinct modules of precursor synthesis and enzymatic esterification, researchers can develop robust and sustainable production platforms. The continued advancement in synthetic biology, particularly in the engineering of complex metabolic pathways and the development of whole-cell biocatalysts, will undoubtedly accelerate the transition towards a bio-based economy for the flavor and fragrance industry and beyond.

References

-

Synthesis of furfuryl alcohol (FOL) by a fed‐batch strategy. Conditions. (n.d.). ResearchGate. Retrieved from [Link]

- Dey, T. K., & D. (2015). Enzymatic Synthesis of Furfuryl Alcohol Ester with Oleic Acid by Candida antarctica Lipase B and Its Kinetic Study. Journal of The Institution of Engineers (India): Series E, 93(1), 1-7.

- Efficient bioconversion of furfural to furfuryl alcohol by Bacillus coagulans NL01. (2017). PLoS ONE, 12(3), e0173724.

- Gama, M., et al. (2014). Short-chain flavor ester synthesis in organic media by an E. coli whole-cell biocatalyst expressing a newly characterized heterologous lipase. PLoS ONE, 9(3), e91872.

-

Results of the chemoenzymatic process for the formation of esters using different acyl donorsa. (n.d.). ResearchGate. Retrieved from [Link]

- One-pot chemoenzymatic access to a cefuroxime precursor via C1 extension of furfural. (2018).

- Key enzymes involved in the utilization of fatty acids by Saccharomyces cerevisiae: a review. (2023). Frontiers in Microbiology, 14, 1169136.

- Whole Cell Biocatalysis of 5-Hydroxymethylfurfural for Sustainable Biorefineries. (2022).

- Lipase-catalysed ester synthesis in solvent-free oil system: is it esterification or transesterification? (2013). Food Chemistry, 141(4), 3826-3831.

- Recent advances in the conversion of furfural into bio-chemicals through chemo- and bio-catalysis. (2021). Green Chemistry, 23(18), 7115-7137.

- Ester synthesis reaction with CALB displaying yeast whole cell biocatalyst: Effect of organic solvent and initial water content. (2019).

- Clomburg, J. M., & Gonzalez, R. (2013). Reverse beta oxidation pathway.

-

FURFURYL PENTANOATE. (n.d.). inchem.org. Retrieved from [Link]

- Lipase-Catalyzed Synthesis of Fatty Acid Esters of Trisaccharides: Methods and Protocols. (2018). Methods in Molecular Biology, 1835, 245-255.

-

Lipase-catalysed ester synthesis in solvent-free oil system: is it esterification or transesterification? (n.d.). ResearchGate. Retrieved from [Link]

- Microbial transformation of furfural to furfuryl alcohol by Saccharomyces cerevisiae. (1992). Biotechnology Letters, 14(10), 949-954.

- Immobilized Lipases in the Synthesis of Short-Chain Esters: An Overview of Constraints and Perspectives. (2022).

- Solvent-Free Lipase-Catalyzed Synthesis of Technical-Grade Sugar Esters and Evaluation of Their Physicochemical and Bioactive Properties. (2016). Molecules, 21(6), 707.

-

Furfuryl pentanoate. (n.d.). PubChem. Retrieved from [Link]

- Reversal of β-oxidative pathways for the microbial production of chemicals and polymer building blocks. (2018). Current Opinion in Biotechnology, 53, 115-122.

- Solvent-Free Lipase-Catalyzed Synthesis of Technical-Grade Sugar Esters and Evaluation of Their Physicochemical and Bioactive Properties. (2016). Molecules, 21(6), 707.

- Advances in lipase-catalyzed esterification reactions. (2013). Biotechnology Advances, 31(8), 1533-1549.

- Fed-batch cultivation of Saccharomyces cerevisiae in a hyperbaric bioreactor. (2009). Journal of Chemical Technology & Biotechnology, 84(11), 1638-1645.

- Metabolic Engineering of Escherichia coli for Natural Product Biosynthesis. (2020). Trends in Biotechnology, 38(7), 745-765.

-

Metabolic pathway of fatty acid biosynthesis from glucose in E. coli. (n.d.). ResearchGate. Retrieved from [Link]

- Biocatalyzed Synthesis of Flavor Esters and Polyesters: A Design of Experiments (DoE) Approach. (2020).

-

Engineered E. coli using formic acid and CO2 as a C1-refinery platform strain. (2018). EurekAlert!. Retrieved from [Link]

-

Development of the Fed-batch Culture of Brewing Yeast. (n.d.). Kirin Holdings. Retrieved from [Link]

-

Sweet smell of success: Researchers boost methyl ketone production in e. coli. (2014). ScienceDaily. Retrieved from [Link]

-

Understanding the Chemical Synthesis and Properties of Furfuryl Octanoate. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD. Retrieved from [Link]

- Catalyzed formation of pentyl nonanoate using screened immobilized lipase from Rhizomucor meihei. (2012). Brazilian Journal of Chemical Engineering, 29(4), 765-773.

- Metabolic engineering of microorganisms for production of aromatic compounds. (2019). Biotechnology and Bioprocess Engineering, 24(2), 215-228.

- Microbial production of surfactants and their commercial potential. (2001). Microbiology and Molecular Biology Reviews, 65(2), 224-241.

- Microbial degradation of furanic compounds: biochemistry, genetics, and impact. (2011). Applied Microbiology and Biotechnology, 92(6), 1095-1107.

Sources

- 1. Chemoenzymatic Synthesis of Furfuryl Alcohol from Biomass in Tandem Reaction System - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Construction and evolution of an Escherichia coli strain relying on nonoxidative glycolysis for sugar catabolism - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Short-chain flavor ester synthesis in organic media by an E. coli whole-cell biocatalyst expressing a newly characterized heterologous lipase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. pubs.acs.org [pubs.acs.org]

- 6. lgpm.centralesupelec.fr [lgpm.centralesupelec.fr]

- 7. Recent advances in the conversion of furfural into bio-chemicals through chemo- and bio-catalysis - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Biocatalyzed Synthesis of Flavor Esters and Polyesters: A Design of Experiments (DoE) Approach [mdpi.com]

- 10. researchgate.net [researchgate.net]

- 11. US10633676B2 - Reverse beta oxidation pathway - Google Patents [patents.google.com]

- 12. researchgate.net [researchgate.net]

- 13. scispace.com [scispace.com]

- 14. Lipase-catalysed ester synthesis in solvent-free oil system: is it esterification or transesterification? - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. Reverse β-oxidation pathways for efficient chemical production - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Spectroscopic Data of Furfuryl Pentanoate

This guide provides a comprehensive analysis of the spectroscopic data for furfuryl pentanoate (also known as furfuryl valerate), a fatty acid ester used in the flavor and fragrance industry.[1][2][3] As researchers, scientists, and drug development professionals, a thorough understanding of a molecule's spectroscopic signature is paramount for structure elucidation, purity assessment, and quality control. This document moves beyond a simple data dump, offering insights into the causal relationships between molecular structure and spectral features, grounded in established scientific principles.

Furfuryl pentanoate possesses the molecular formula C₁₀H₁₄O₃ and a molecular weight of 182.22 g/mol .[3][4] Its structure comprises a furan ring linked via a methylene bridge to the ester oxygen of a pentanoate chain. This unique combination of an aromatic heterocycle and an aliphatic ester chain gives rise to a distinct and interpretable spectroscopic profile.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Probing the Carbon-Hydrogen Framework

Nuclear Magnetic Resonance (NMR) spectroscopy is the cornerstone of molecular structure determination in organic chemistry. By probing the magnetic properties of atomic nuclei—primarily ¹H (proton) and ¹³C—we can map the connectivity and chemical environment of nearly every atom in the molecule.

Molecular Structure for NMR Analysis

To understand the NMR spectra, it is essential to first visualize the unique proton and carbon environments within the furfuryl pentanoate molecule.

Caption: Workflow for acquiring an ATR-FTIR spectrum of a liquid sample.

-

Instrument Setup: Use an FTIR spectrometer equipped with an ATR accessory (e.g., a diamond or zinc selenide crystal).

-

Background Scan: Ensure the ATR crystal is clean. Record a background spectrum of the empty crystal. This is crucial as it will be subtracted from the sample spectrum to remove atmospheric (CO₂, H₂O) and instrument-related absorptions.

-

Sample Application: Place a single drop of neat furfuryl pentanoate liquid directly onto the ATR crystal, ensuring it completely covers the crystal surface.

-

Sample Scan: Acquire the sample spectrum. Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio. A resolution of 4 cm⁻¹ is standard for routine analysis.

-

Cleaning: After analysis, thoroughly clean the ATR crystal with a suitable solvent (e.g., isopropanol) and a soft lab wipe.

Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. For structure elucidation, electron ionization (EI) is commonly used, which fragments the molecule in a reproducible manner, providing a "fingerprint" that reveals structural motifs.

Interpretation of the Mass Spectrum

The mass spectrum of furfuryl pentanoate confirms its molecular weight and provides insight into its structure through characteristic fragmentation. [1][5]

-

Molecular Ion (M⁺): The peak corresponding to the intact molecule will appear at m/z = 182 . The presence of this peak confirms the molecular weight of the compound. [5]* Base Peak (m/z = 81): The most intense peak in the spectrum corresponds to the most stable fragment. For furfuryl pentanoate, this is the furfuryl cation ([C₅H₅O]⁺), formed by cleavage of the ester bond. Its high stability is due to resonance delocalization within the aromatic furan ring.

-

Other Key Fragments:

-

m/z = 98: This fragment is likely due to a McLafferty rearrangement, a characteristic fragmentation of esters with a sufficiently long alkyl chain. It involves the transfer of a gamma-hydrogen to the carbonyl oxygen, followed by cleavage.

-

m/z = 101: This corresponds to the pentanoyl (valeryl) acylium ion, [CH₃(CH₂)₃CO]⁺.

-

m/z = 53, 27: These are smaller fragments resulting from further decomposition of the furan ring and the alkyl chain. [1]

-

Proposed Fragmentation Pathway (EI-MS)

Caption: Key fragmentation pathways for furfuryl pentanoate in EI-MS.

Experimental Protocol: Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is the ideal method for analyzing volatile compounds like furfuryl pentanoate, providing both separation and structural information.

-

Sample Preparation: Prepare a dilute solution of furfuryl pentanoate (~100 ppm) in a volatile solvent such as dichloromethane or ethyl acetate.

-

GC Separation:

-

Injector: Inject 1 µL of the sample solution into the GC injector, typically set at 250°C, using split mode (e.g., 50:1 split ratio).

-

Column: Use a standard non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm x 0.25 µm).

-

Oven Program: Start at 60°C, hold for 1 minute, then ramp at 10°C/min to 280°C and hold for 5 minutes. Helium is used as the carrier gas at a constant flow rate of ~1 mL/min.

-

-

MS Detection (Electron Ionization):

-

Interface: The GC column outlet is interfaced with the MS via a heated transfer line (~280°C).

-

Ion Source: Use a standard electron ionization (EI) source at 70 eV. The source temperature is typically set to 230°C.

-

Mass Analyzer: A quadrupole mass analyzer scans a mass range of m/z 40-450.

-

-

Data Analysis: Identify the GC peak corresponding to furfuryl pentanoate. Analyze the mass spectrum associated with this peak, identifying the molecular ion and key fragment ions. Compare the obtained spectrum with a reference library (e.g., NIST) for confirmation. [5]

Conclusion

The combined application of NMR, IR, and MS provides a self-validating system for the comprehensive characterization of furfuryl pentanoate. NMR spectroscopy elucidates the precise carbon-hydrogen framework, IR spectroscopy confirms the presence of key ester and furan functional groups, and mass spectrometry verifies the molecular weight while revealing characteristic fragmentation patterns. This multi-technique approach ensures an unambiguous and authoritative structural assignment, which is fundamental for any scientific endeavor involving this molecule.

References

-

National Institute of Standards and Technology (NIST). (n.d.). Furfuryl pentanoate. NIST Chemistry WebBook. Retrieved from [Link]

-

National Center for Biotechnology Information (NCBI). (n.d.). Furfuryl pentanoate. PubChem Compound Database. Retrieved from [Link]

-

Global Substance Registration System (GSRS). (n.d.). FURFURYL PENTANOATE. GSRS. Retrieved from [Link]

-

National Institute of Standards and Technology (NIST). (n.d.). Furfuryl pentanoate Gas Chromatography. NIST Chemistry WebBook. Retrieved from [Link]

-

FooDB. (2010). Showing Compound Furfuryl pentanoate (FDB016857). Retrieved from [Link]

-

CAS. (n.d.). Furfuryl pentanoate. CAS Common Chemistry. Retrieved from [Link]

-

Raley, A. L., et al. (2019). Synthesis and Characterization of Fatty Acid Furfuryl Ester Mixtures: Biodiesel from Furfuryl Alcohol. ResearchGate. Retrieved from [Link]

-

D'Amico, F., et al. (2021). Chemical constitution of polyfurfuryl alcohol investigated by FTIR and Resonant Raman spectroscopy. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy. Retrieved from [Link]

-

Choura, M., et al. (1996). Characterization of furfuryl alcohol oligomers by 1H and 13C NMR spectroscopy. Polymer Bulletin. Retrieved from [Link]

-

Human Metabolome Database (HMDB). (n.d.). Showing metabocard for Furfuryl pentanoate (HMDB0037727). Retrieved from [Link]

-

Zvereva, E., et al. (2023). Synthesis and Spectroscopic Characterization of Furan-2-Carbaldehyde-d. Molbank. Retrieved from [Link]

-

Peters, F. N. (1936). ESTERS OF FURFURYL ALCOHOL. Journal of the American Chemical Society. Retrieved from [Link]

-

The Good Scents Company. (n.d.). furfuryl valerate. Retrieved from [Link]

-

ResearchGate. (n.d.). 13C-NMR spectra of FA and synthesized PFA resin. Retrieved from [Link]

-

Kestell, N. B., et al. (2021). Infrared Spectroscopic Measurements of the Structure of Organic Thin Films; Furfural on Pd(111) and Au(111) Surfaces. CrystEngComm. Retrieved from [Link]

Sources

Physical and chemical properties of furfuryl pentanoate

An In-depth Technical Guide to Furfuryl Pentanoate: Properties, Reactivity, and Applications

Introduction

Furfuryl pentanoate, also known by synonyms such as furfuryl valerate, is a fatty acid ester that holds a significant position in the chemical industry, particularly within the flavor and fragrance sectors.[1][2] This organic compound is characterized by a furan ring attached to a pentanoate ester group, a structure that imparts its distinct sensory characteristics.[2][3] As a synthetic flavoring agent, it is valued for its unique organoleptic profile, described as having fatty, green, and sweet overripe fruit notes.[3][4]

This technical guide is designed for researchers, scientists, and professionals in drug development, providing a comprehensive overview of the physical and chemical properties of furfuryl pentanoate. It delves into its molecular structure, spectroscopic data, chemical reactivity, synthesis protocols, and applications, grounded in authoritative scientific data to ensure accuracy and trustworthiness.

Chemical Identity and Molecular Structure

Furfuryl pentanoate is systematically identified by its IUPAC name, furan-2-ylmethyl pentanoate.[4] Its unique chemical identity is cataloged under CAS Registry Number 36701-01-6.[3][5] The compound's molecular formula is C₁₀H₁₄O₃, and it has a molecular weight of approximately 182.22 g/mol .[3][4]

Key Identifiers:

-

IUPAC Name: furan-2-ylmethyl pentanoate[4]

-

CAS Number: 36701-01-6[3]

-

Molecular Formula: C₁₀H₁₄O₃[4]

-

Molecular Weight: 182.22 g/mol [3]

-

Synonyms: Furfuryl valerate, 2-Furfuryl pentanoate, Pentanoic acid, 2-furanylmethyl ester[1][4]

Caption: Chemical structure of furfuryl pentanoate (C₁₀H₁₄O₃).

Physical and Chemical Properties

The physicochemical properties of furfuryl pentanoate are crucial for its application, storage, and handling. It is typically a colorless to pale yellow, oily liquid.[4][6] A summary of its key properties is presented below.

| Property | Value | Source(s) |

| Appearance | Colourless oily liquid | [4] |

| Odor | Sweet overripe fruit, fatty, green | [3][4] |

| Boiling Point | 82-83 °C at 1.00 mm Hg; 228-229 °C at 760 mm Hg | [3][4][6] |

| Density | 1.024 - 1.031 g/mL at 25 °C | [3][4] |

| Refractive Index | 1.457 - 1.462 at 20 °C | [3][4] |

| Solubility | Insoluble in water; Soluble in alcohol | [4][6][7] |

| Flash Point | 98 °C (208.4 °F) - closed cup | [3][6] |

| Vapor Density | 6.2 (Air = 1) | [6] |

| logP (o/w) | 2.513 - 2.631 (estimated) | [6][8] |

Spectroscopic Data

Spectroscopic analysis is fundamental for the structural elucidation and quality control of chemical compounds. For furfuryl pentanoate, various spectroscopic data are available from commercial suppliers and public databases.

-

¹H NMR Spectra: Proton Nuclear Magnetic Resonance (¹H NMR) data are available, providing detailed information about the hydrogen atom environment in the molecule.[4]

-

Mass Spectrometry (GC-MS): Gas Chromatography-Mass Spectrometry data confirm the molecular weight and fragmentation pattern, which is essential for identification.[4][9] The mass spectrum typically shows a prominent peak for the furfuryl cation (m/z 81).[4]

-

Infrared (IR) Spectra: IR spectroscopy data reveal the presence of key functional groups, such as the ester carbonyl (C=O) and the furan ring vibrations.[4]

These spectral datasets are available for reference from sources like Sigma-Aldrich and the NIST Chemistry WebBook.[4][9]

Chemical Reactivity and Synthesis

Synthesis

Furfuryl pentanoate is a synthetic compound, typically produced through the esterification of furfuryl alcohol with pentanoic acid (valeric acid).[1][3] This reaction is a classic example of Fischer esterification, where an alcohol and a carboxylic acid react in the presence of an acid catalyst to form an ester and water.

Caption: Synthesis of furfuryl pentanoate via Fischer esterification.

Reactivity

The reactivity of furfuryl pentanoate is governed by its two main functional components: the ester group and the furan ring.

-

Hydrolysis: As an ester, it is susceptible to hydrolysis, particularly under acidic or basic conditions, which cleaves the ester bond to yield the parent compounds: furfuryl alcohol and pentanoic acid.

-

Hydrogenation: The furan ring can undergo catalytic hydrogenation. This reaction would saturate the furan ring, converting it to a tetrahydrofuran ring, thus forming tetrahydrofurfuryl pentanoate. This is a common transformation for furan derivatives.[10][11]

-

Degradation: The compound can discolor during storage, indicating some level of instability.[12] Therefore, it is recommended to store it in a cool, dry place, protected from heat and light to minimize degradation.[6] The furan ring, in general, can be sensitive to strong acids and oxidizing agents, which can lead to polymerization or ring-opening reactions.[13]

Industrial and Research Applications

The primary application of furfuryl pentanoate is driven by its distinct sensory properties.

-

Flavoring Agent: It is widely used as a flavoring agent in the food and beverage industry to impart fruity and green notes to products like baked goods, beverages, and confectionery.[1][6]

-

Fragrance Component: In the fragrance industry, its sweet, fruity character allows it to blend with other aromatic compounds, adding warmth and complexity to perfumes and personal care products.[3][14]

-

Biochemical Research: Furfuryl pentanoate also serves as a biochemical reagent for research purposes and can be a starting material or intermediate in the synthesis of more complex molecules.[15]

Safety and Toxicology

From a safety perspective, furfuryl pentanoate is classified as harmful if swallowed.[4] Standard safety precautions, such as wearing protective gloves and eye protection, are recommended during handling.[3]

The Joint FAO/WHO Expert Committee on Food Additives (JECFA) has evaluated furfuryl pentanoate and concluded that there is "no safety concern at current levels of intake when used as a flavouring agent".[16][17] It is part of a group of furan-containing flavoring agents for which a group Acceptable Daily Intake (ADI) of 0-0.5 mg/kg of body weight was established.[4][16][17]

Illustrative Experimental Protocol: Synthesis of Furfuryl Pentanoate

To ensure trustworthiness and provide actionable insights, the following section details a standard laboratory procedure for the synthesis of furfuryl pentanoate. This protocol is self-validating in its design, incorporating steps for reaction monitoring, purification, and confirmation of the product.

Objective: To synthesize furfuryl pentanoate from furfuryl alcohol and pentanoic acid via Fischer esterification.

Materials:

-

Furfuryl alcohol

-

Pentanoic acid

-

Concentrated sulfuric acid (catalyst)

-

Toluene (for azeotropic removal of water)

-

Saturated sodium bicarbonate (NaHCO₃) solution

-

Saturated sodium chloride (NaCl) solution (brine)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Dean-Stark apparatus, round-bottom flask, condenser, heating mantle, separatory funnel

Methodology:

-

Reaction Setup:

-

Rationale: A Dean-Stark apparatus is employed to azeotropically remove the water formed during the reaction. This shifts the equilibrium towards the product side, maximizing the yield as per Le Châtelier's principle.

-

Assemble a 250 mL round-bottom flask with a Dean-Stark trap and a reflux condenser.

-

Charge the flask with furfuryl alcohol (e.g., 0.1 mol), pentanoic acid (e.g., 0.11 mol, a slight excess to drive the reaction), and toluene (approx. 100 mL).

-

-

Catalysis and Reflux:

-

Rationale: A strong acid catalyst like sulfuric acid is required to protonate the carbonyl oxygen of the carboxylic acid, making it more electrophilic and susceptible to nucleophilic attack by the alcohol.

-

Carefully add a few drops (e.g., 0.5 mL) of concentrated sulfuric acid to the mixture.

-

Heat the mixture to reflux using a heating mantle. Water will begin to collect in the Dean-Stark trap as an azeotrope with toluene. Continue reflux until no more water is collected (typically 2-4 hours).

-

-

Reaction Work-up and Neutralization:

-

Rationale: The work-up procedure is designed to remove the acid catalyst and any unreacted pentanoic acid.

-

Allow the reaction mixture to cool to room temperature.

-

Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with:

-

Water (to remove the bulk of the acid).

-

Saturated sodium bicarbonate solution (to neutralize any remaining sulfuric acid and unreacted pentanoic acid). Be cautious of CO₂ evolution.

-

Saturated brine solution (to reduce the solubility of the organic product in the aqueous layer and aid in phase separation).

-

-

-

Drying and Solvent Removal:

-

Rationale: Removal of residual water is crucial before distillation to prevent bumping and ensure product purity.

-

Separate the organic layer and dry it over anhydrous magnesium sulfate.

-

Filter the drying agent and remove the toluene solvent using a rotary evaporator.

-

-

Purification and Characterization:

-

Rationale: Vacuum distillation is the preferred method for purifying high-boiling point liquids like furfuryl pentanoate, as it allows distillation at a lower temperature, preventing thermal decomposition.

-

Purify the crude product by vacuum distillation. Collect the fraction boiling at approximately 82-83 °C at 1 mm Hg.[4]

-

Characterize the final product using techniques like ¹H NMR, IR spectroscopy, and GC-MS to confirm its identity and purity.

-

This detailed protocol provides a robust and reproducible method for the synthesis of furfuryl pentanoate, reflecting the principles of scientific integrity and experimental causality.

References

-

PubChem. (n.d.). Furfuryl pentanoate. National Center for Biotechnology Information. Retrieved from [Link]

-

CAS Common Chemistry. (n.d.). Furfuryl pentanoate. American Chemical Society. Retrieved from [Link]

-

The Good Scents Company. (n.d.). furfuryl valerate. Retrieved from [Link]

-

Cheméo. (n.d.). Chemical Properties of Furfuryl pentanoate. Retrieved from [Link]

-

PubChem. (n.d.). Furfural acetate. National Center for Biotechnology Information. Retrieved from [Link]

-

FlavScents. (n.d.). furfuryl valerate. Retrieved from [Link]

-

PubChem. (n.d.). Furfural. National Center for Biotechnology Information. Retrieved from [Link]

-

WHO | JECFA. (n.d.). furfuryl pentanoate. World Health Organization. Retrieved from [Link]

-

INCHEM. (n.d.). JECFA Evaluations-FURFURYL PENTANOATE-. International Programme on Chemical Safety. Retrieved from [Link]

-

INCHEM. (n.d.). JECFA Evaluations-FURFURAL-. International Programme on Chemical Safety. Retrieved from [Link]

-

PubChem. (n.d.). Furfuryl Alcohol. National Center for Biotechnology Information. Retrieved from [Link]

-

FooDB. (n.d.). Showing Compound Furfuryl pentanoate. Retrieved from [Link]

-

ResearchGate. (2020). Hydrogenation and Hydrolysis of Furfural to Furfuryl Alcohol, Cyclopentanone and Cyclopentanol with a Heterogeneous Copper Catalyst in Water. Retrieved from [Link]

-

ElectronicsAndBooks. (n.d.). Synthesis of 9-(5-Pentyl-2-furyl)nonanoic Acid. Retrieved from [Link]

-

ACS Publications. (2021). Elucidation of the Catalytic Pathway for the Direct Conversion of Furfuryl Alcohol into γ-Valerolactone over Al2O3–SiO2 Catalysts. ACS Omega. Retrieved from [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Aromatic World of Furfuryl Octanoate: Applications in Flavors and Fragrances. Retrieved from [Link]

-